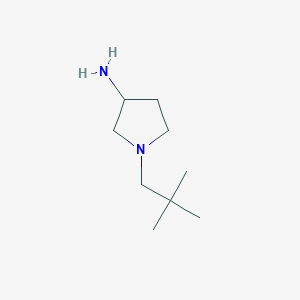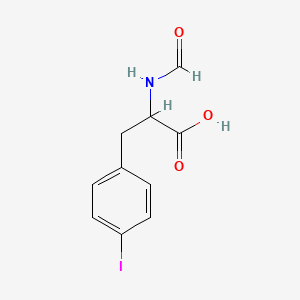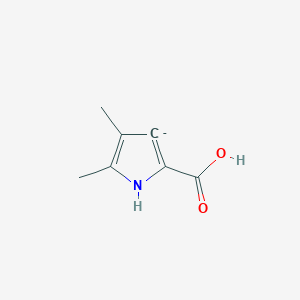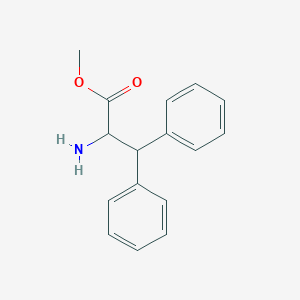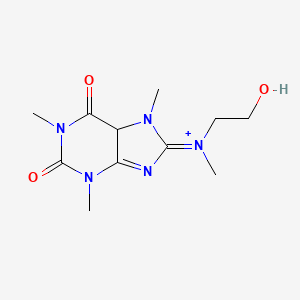
Methylcoffanolamin; Methylcoffanolamine; Rhinoptil
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cafaminol, also known as methylcoffanolamine, is a compound belonging to the methylxanthine family, which is related to caffeine. It is primarily used as a vasoconstrictor and anticatarrhal agent, making it effective as a nasal decongestant. Cafaminol is marketed under the brand names Rhinetten and Rhinoptil and has been used in Germany since its introduction in 1974 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cafaminol involves the reaction of caffeine with ethylene oxide in the presence of a base. This reaction results in the formation of 8-(2-hydroxyethyl)methylamino-1,3,7-trimethylxanthine. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of Cafaminol follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain pure Cafaminol .
化学反应分析
Types of Reactions
Cafaminol undergoes several types of chemical reactions, including:
Oxidation: Cafaminol can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in Cafaminol.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups of Cafaminol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the Cafaminol molecule .
科学研究应用
Cafaminol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying methylxanthine derivatives and their chemical properties.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating conditions such as nasal congestion and rhinitis.
Industry: Utilized in the development of nasal decongestant formulations and other pharmaceutical products.
作用机制
Cafaminol exerts its effects primarily through its action as a vasoconstrictor. It works by stimulating the adrenergic receptors in the nasal mucosa, leading to the constriction of blood vessels. This reduces blood flow to the nasal passages, thereby decreasing swelling and congestion. The molecular targets involved include adrenergic receptors and associated signaling pathways .
相似化合物的比较
Cafaminol is unique among methylxanthine derivatives due to its specific structure and pharmacological properties. Similar compounds include:
Caffeine: A well-known stimulant with similar structural features but different pharmacological effects.
Theophylline: Another methylxanthine derivative used primarily as a bronchodilator.
Aminophylline: A compound related to theophylline, used in the treatment of respiratory diseases.
Cafaminol stands out due to its specific use as a nasal decongestant and its unique combination of vasoconstrictive and anticatarrhal properties .
属性
分子式 |
C11H18N5O3+ |
|---|---|
分子量 |
268.29 g/mol |
IUPAC 名称 |
2-hydroxyethyl-methyl-(1,3,7-trimethyl-2,6-dioxo-5H-purin-8-ylidene)azanium |
InChI |
InChI=1S/C11H18N5O3/c1-13(5-6-17)10-12-8-7(14(10)2)9(18)16(4)11(19)15(8)3/h7,17H,5-6H2,1-4H3/q+1 |
InChI 键 |
QYJKJBVMEPLHBT-UHFFFAOYSA-N |
规范 SMILES |
CN1C2C(=NC1=[N+](C)CCO)N(C(=O)N(C2=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[[1-(2-methyl-4-nitropyrazol-3-yl)piperidin-3-yl]methyl]carbamate](/img/structure/B14790778.png)

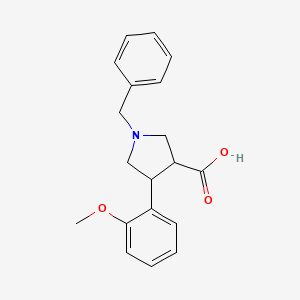
![(R)-3-methyl-4-(6-(1-((R)-S-methylsulfonimidoyl)cyclopropyl)-2-(1-tosyl-1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl)morpholine](/img/structure/B14790790.png)
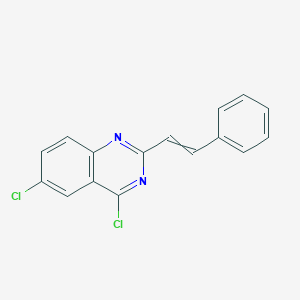
![6-[4-[5-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14790803.png)
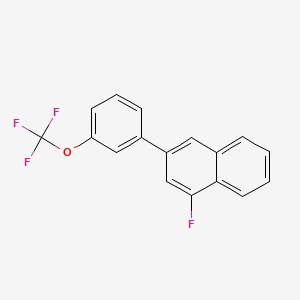
![2-[(Acetylthio)methyl]-2-propenoic acid](/img/structure/B14790815.png)
![[2-butyl-5-chloro-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl acetate](/img/structure/B14790822.png)
